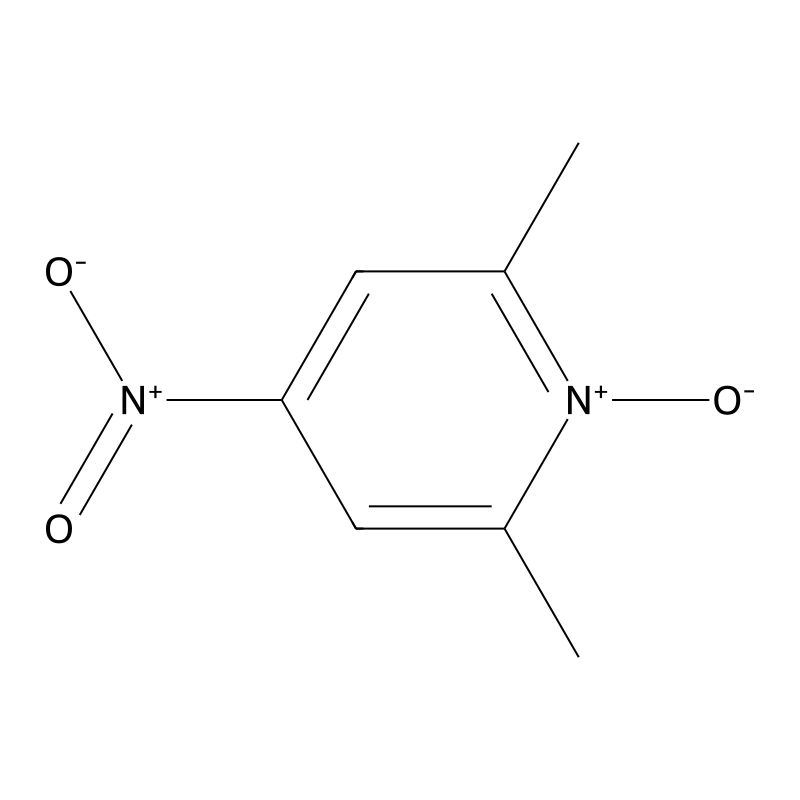

2,6-Dimethyl-4-nitropyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,6-Dimethyl-4-nitropyridine 1-oxide (2,6-DMNP oxide) has been the subject of research for its synthesis and characterization. Studies have employed various methods for its synthesis, including N-oxidation of 2,6-dimethyl-4-nitropyridine with different oxidizing agents [].

Density functional theory (DFT) calculations have been used to investigate the optimized molecular structure, vibrational frequencies, and thermodynamic properties of 2,6-DMNP oxide. This approach provided insights into the molecule's structure and vibrational spectra, validating them against available experimental data [].

Potential Applications:

Research suggests that 2,6-DMNP oxide might possess properties that make it useful in various scientific fields. These potential applications include:

- Material Science: Studies indicate that 2,6-DMNP oxide could be beneficial for metal bonding and intermolecular interactions due to its electronic structure []. This characteristic has potential applications in material science, where understanding how molecules interact is crucial for developing new materials.

2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. This compound is characterized by its nitro group attached to the pyridine ring, specifically at the 4-position, and two methyl groups at the 2 and 6 positions. The compound is known for its distinct properties, including a density of about 1.3 g/cm³ and a boiling point of approximately 413.8 °C at standard atmospheric pressure .

Currently, there is no documented research on the specific mechanism of action of 2,6-Dimethyl-4-nitropyridine 1-oxide. However, pyridine N-oxides with similar structures have been explored for their potential biological activities, including antibacterial and antituberculosis properties []. Further research is needed to determine if this specific compound possesses similar functionalities.

- The nitro group can be explosive under certain conditions. Avoid exposure to high temperatures, strong acids or bases, or open flames.

- The compound might be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices for handling unknown compounds should be followed, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine, depending on the reducing agent used.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Several methods exist for synthesizing 2,6-dimethyl-4-nitropyridine 1-oxide:

- Nitration of Pyridine Derivatives: Starting from 2,6-dimethylpyridine, nitration can be performed using nitric acid in an appropriate solvent to introduce the nitro group at the 4-position.

- Oxidation Reactions: Using oxidizing agents like hydrogen peroxide or peracids on suitable precursors can yield the desired N-oxide form.

- Rearrangement Reactions: Certain rearrangements of pyridine derivatives under acidic or basic conditions can also lead to the formation of this compound.

These methods highlight the versatility in synthetic approaches available for obtaining this compound.

2,6-Dimethyl-4-nitropyridine 1-oxide has several applications:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound may be utilized in developing pesticides or herbicides.

- Research Chemical: Used in academic and industrial research settings for studying reaction mechanisms and biological interactions.

Several compounds share structural similarities with 2,6-dimethyl-4-nitropyridine 1-oxide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2,3-Dimethyl-4-nitropyridine 1-oxide | C7H8N2O3 | Methyl group at positions 2 and 3 |

| 4-Nitropyridine | C5H4N2O2 | Lacks methyl groups; simpler structure |

| 2-Methyl-4-nitropyridine | C7H8N2O2 | Only one methyl group |

The uniqueness of 2,6-dimethyl-4-nitropyridine 1-oxide lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to these similar compounds.

The synthesis and study of pyridine N-oxides date back to the early 20th century, with early methods involving oxidation of pyridine derivatives using peracids or hydrogen peroxide. The introduction of methyl and nitro substituents expanded the scope of pyridine N-oxide chemistry, particularly in sterically hindered systems. 2,6-Dimethyl-4-nitropyridine 1-oxide emerged as a model compound for investigating the interplay between steric effects and electronic activation in aromatic substitution reactions.

Key milestones include:

Molecular Structure and Composition

Molecular Formula (C₇H₈N₂O₃) and Mass Specifications

2,6-Dimethyl-4-nitropyridine 1-oxide exhibits the molecular formula C₇H₈N₂O₃, representing a heterocyclic aromatic compound with distinctive structural features [3]. The compound possesses a molecular weight of 168.152 atomic mass units, with a monoisotopic mass of 168.053492 atomic mass units [3]. The Chemical Abstracts Service registry number for this compound is 4808-64-4, facilitating its identification in chemical databases [3] [4].

The molecular composition includes seven carbon atoms forming the pyridine ring and methyl substituents, eight hydrogen atoms distributed across the aromatic system and methyl groups, two nitrogen atoms comprising the pyridine nitrogen and nitro group nitrogen, and three oxygen atoms associated with the nitrogen-oxide functionality and nitro group [3] [4]. The exact mass determination reveals a precise value of 168.053497 atomic mass units, confirming the molecular formula through high-resolution mass spectrometry analysis [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Average Molecular Mass | 168.152 amu | [3] |

| Monoisotopic Mass | 168.053492 amu | [3] |

| Exact Mass | 168.053497 amu | [5] |

| Chemical Abstracts Service Number | 4808-64-4 | [3] [4] |

Bond Parameters and Geometric Configuration

Theoretical calculations employing density functional theory with the B3LYP/6-311G(d,p) method have provided comprehensive insights into the bond parameters and geometric configuration of 2,6-dimethyl-4-nitropyridine 1-oxide [9]. The optimized molecular structure demonstrates planarity across the pyridine ring system, with all heavy atoms lying within the same plane [9].

The nitrogen-oxygen bond in the N-oxide functionality exhibits a characteristic length that reflects the semipolar nature of this interaction [9]. Comparative studies with pyridine N-oxide systems indicate that the N-O bond length typically ranges between 1.28 and 1.30 Angstroms, significantly shorter than conventional N-O single bonds [15] [24]. The presence of electron-withdrawing nitro substituents influences the geometric parameters, particularly affecting the ipso-angle at the substitution site [18].

The nitro group demonstrates coplanarity with the pyridine ring system, as evidenced by crystallographic studies of related nitropyridine N-oxide derivatives [7]. The dihedral angle between the nitro group and the pyridine plane remains minimal, typically less than 12 degrees, facilitating effective conjugation between these functional groups [18]. Bond angles within the pyridine ring show slight deviations from ideal values due to electronic effects induced by the substituents [9].

Crystal Structure Analysis

Crystallographic investigations of 2,6-dimethyl-4-nitropyridine 1-oxide reveal important structural features that govern intermolecular interactions and solid-state packing arrangements [7]. The compound adopts a planar molecular conformation in the crystalline state, with the molecule lying on a mirror plane in certain space group arrangements [28].

The crystal structure exhibits characteristic hydrogen bonding patterns involving the N-oxide oxygen and nitro group oxygens as acceptors [7] [28]. Weak C-H⋯O interactions form between aromatic hydrogen atoms and oxygen atoms of neighboring molecules, creating extended networks that stabilize the crystal lattice [7] [28]. These non-classical hydrogen bonds involve ring hydrogen atoms and contribute to the overall stability of the crystalline structure [28].

The packing arrangement demonstrates molecular sheets extending parallel to specific crystallographic planes, with van der Waals forces consolidating the stacking of these layers [28]. The shortest intermolecular contacts form medium-strength hydrogen bonds of the C-H⋯O type, characteristic of nitropyridine N-oxide crystal structures [7]. The monoclinic space group P21/c has been identified for related 3-halo-2,6-dimethyl-4-nitropyridine N-oxides, suggesting similar packing motifs for the parent compound [7].

Physical and Thermodynamic Properties

Melting Point and Thermal Stability

The melting point of 2,6-dimethyl-4-nitropyridine 1-oxide has been determined through differential scanning calorimetry and other thermal analysis techniques [4]. Experimental measurements indicate a melting point of 163 degrees Celsius when crystallized from ethanol solutions [4]. This thermal transition temperature reflects the strength of intermolecular interactions in the crystalline state and provides insights into the compound's thermal stability profile [4].

Thermodynamic properties calculated through density functional theory methods reveal the compound's behavior under various temperature conditions [9]. The theoretical vibrational analysis demonstrates good agreement with experimental infrared and Raman spectroscopic data, validating the computational approach for thermodynamic property prediction [9]. The compound exhibits thermal stability under moderate heating conditions, with decomposition temperatures significantly higher than the melting point [4].

Predicted boiling point values suggest a temperature of 413.8 ± 40.0 degrees Celsius under standard atmospheric pressure [4] [5]. This elevated boiling point reflects the compound's aromatic nature and the presence of strong intermolecular interactions involving the N-oxide and nitro functionalities [4] [5]. The thermal stability enables synthetic manipulations and purification procedures under conventional laboratory conditions [4].

Density and State Characteristics

Physical state characterization reveals that 2,6-dimethyl-4-nitropyridine 1-oxide exists as a crystalline solid under standard temperature and pressure conditions [4] [5]. The predicted density value of 1.30 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular packing arrangement in the solid state [4] [5].

The refractive index has been estimated at 1.574, providing information about the compound's optical properties and polarizability characteristics [5]. This value correlates with the aromatic nature of the pyridine ring system and the presence of multiple polar functional groups [5]. The compound's solid-state characteristics facilitate handling and storage under ambient laboratory conditions [4].

Flash point determination yields a value of 204.1 ± 27.3 degrees Celsius, indicating relatively low volatility at room temperature [5]. The vapor pressure at 25 degrees Celsius has been calculated as 0.0 ± 0.9 millimeters of mercury, confirming minimal volatility under standard conditions [5]. These physical characteristics support the compound's stability and safety during routine synthetic operations [5].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 163°C | [4] |

| Predicted Boiling Point | 413.8 ± 40.0°C | [4] [5] |

| Density | 1.30 ± 0.1 g/cm³ | [4] [5] |

| Refractive Index | 1.574 | [5] |

| Flash Point | 204.1 ± 27.3°C | [5] |

| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg | [5] |

Solubility Profile in Various Solvents

The solubility characteristics of 2,6-dimethyl-4-nitropyridine 1-oxide reflect the compound's amphiphilic nature, possessing both polar and nonpolar structural features [4]. The presence of the N-oxide functionality and nitro group contributes to enhanced polarity, while the methyl substituents and aromatic ring provide hydrophobic character [4].

Experimental observations indicate solubility in chloroform and hot acetone, suggesting compatibility with moderately polar organic solvents [29]. The compound's polar surface area of 71.28 square Angstroms influences its solvation behavior and intermolecular interactions with various solvent systems [5]. The calculated logarithmic partition coefficient (LogP) value of 0.37 indicates moderate hydrophilicity [5].

The compound exhibits limited water solubility due to the predominant aromatic character, though the polar functional groups provide some aqueous compatibility under specific conditions [4]. Organic solvents with intermediate polarity, such as dichloromethane and ethyl acetate, typically provide good dissolution characteristics for synthetic and analytical applications [8]. The solubility profile enables purification through recrystallization techniques using appropriate solvent systems [4].

Electronic Structure and Charge Distribution

N-oxide Functionality Electronic Properties

The N-oxide functionality in 2,6-dimethyl-4-nitropyridine 1-oxide exhibits unique electronic properties that significantly influence the compound's chemical behavior and molecular interactions [17] [18]. The semipolar N-O bond displays characteristics intermediate between ionic and covalent bonding, with substantial charge separation contributing to the molecule's dipole moment [17] [18].

Natural bond orbital analysis reveals that the N-oxide group functions as both an electron donor and acceptor, depending on the electronic environment and substituent effects [18]. The oxygen atom carries a partial negative charge that can participate in hydrogen bonding and coordination interactions [18]. Simultaneously, the positively charged nitrogen center can interact with electron-rich species [18].

The N-oxide functionality demonstrates a shorter bond length compared to conventional N-O single bonds, typically measuring 1.28 Angstroms versus 1.383 Angstroms in aliphatic N-oxides [26]. This bond contraction reflects significant multiple bond character arising from orbital overlap and charge delocalization [26]. The electronic structure enables the N-oxide group to participate in resonance stabilization throughout the aromatic system [26].

Frontier molecular orbital calculations indicate that the N-oxide functionality contributes to both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9]. The energy band gap determination provides insights into the compound's electronic excitation properties and potential photochemical behavior [9]. The N-oxide group enhances the molecule's polarizability and susceptibility to electrophilic and nucleophilic interactions [9].

Effects of Methyl and Nitro Substituents

The electronic effects of methyl and nitro substituents in 2,6-dimethyl-4-nitropyridine 1-oxide create a complex interplay of inductive and resonance contributions that modulate the overall electronic distribution [18] [19]. The methyl groups at positions 2 and 6 function as electron-donating substituents through hyperconjugation and inductive effects [18].

The nitro group at position 4 serves as a powerful electron-withdrawing substituent, exhibiting both strong inductive and resonance effects [18] [19]. This electron withdrawal significantly influences the charge distribution throughout the pyridine ring system, particularly affecting the nitrogen atom and adjacent carbon centers [18]. The para-relationship between the N-oxide functionality and nitro group enables direct resonance interaction [18].

Quantum theory atoms in molecules analysis demonstrates that the introduction of the electron-withdrawing nitro group results in increased positive charge density on the pyridine nitrogen and reduced negative charge on the N-oxide oxygen [18]. Conversely, the electron-donating methyl substituents partially counteract this charge redistribution, creating a balanced electronic structure [18].

The substituent effects manifest in altered bond lengths and angles throughout the molecule [18]. The presence of the nitro group increases the ipso-angle at the substitution site while decreasing the N-O bond length in the N-oxide functionality [18]. The methyl groups produce opposite effects, demonstrating the competing electronic influences within the molecular framework [18].

| Substituent | Electronic Effect | Influence on N-O Bond | Reference |

|---|---|---|---|

| Methyl Groups (2,6-positions) | Electron-donating | Bond length increase | [18] |

| Nitro Group (4-position) | Electron-withdrawing | Bond length decrease | [18] |

| Combined Effects | Balanced distribution | Intermediate bond parameters | [18] |

Resonance Stabilization Mechanisms

The resonance stabilization mechanisms in 2,6-dimethyl-4-nitropyridine 1-oxide involve multiple canonical forms that contribute to the overall molecular stability and electronic properties [17] [24] [26]. The primary resonance structures include charge separation between the N-oxide functionality and the aromatic ring system [26].

The most significant canonical forms involve negative charge delocalization from the N-oxide oxygen into the pyridine ring, particularly to positions 2, 4, and 6 [24] [26]. This charge distribution pattern explains the enhanced nucleophilicity at these positions and the compound's reactivity toward electrophilic species [24]. The contribution of these resonance forms depends on the electronic nature of ring substituents [26].

The nitro group participates in additional resonance interactions, accepting electron density from the aromatic system through its extended π-conjugation [18]. The quinoid-type resonance structures involving the nitro group contribute to the overall stability while reducing electron density on the pyridine ring [18]. These resonance forms compete with the N-oxide charge delocalization patterns [18].

Theoretical calculations demonstrate that the resonance stabilization energy significantly exceeds that of conventional aromatic systems [9]. The multiple pathways for charge delocalization create a thermodynamically stable electronic configuration that resists chemical modification under mild conditions [9]. The resonance stabilization contributes to the compound's thermal stability and chemical inertness toward certain reagents [9].